Negligible Antimicrobial Activity of 5-Formylfuran-2-carbonitrile Versus Broad-Spectrum Activity of 5-Nitro-2-furaldehyde Derivatives
In a direct comparative study, 5-cyano-2-furaldehyde (5-Formylfuran-2-carbonitrile) and its derivatives were synthesized and tested for antimicrobial activity. The authors explicitly concluded that 'Neither series of compound possessed significant antimicrobial activity' [1]. This stands in marked contrast to 5-nitro-2-furaldehyde derivatives, which exhibit well-documented broad-spectrum antibacterial activity, with 5-nitro-2-furaldehyde diacetate showing MIC values as low as 3.58 mg/L against E. coli and S. flexneri , and 5-nitro-2-furaldehyde semicarbazone demonstrating in vitro and in vivo efficacy against multiple Gram-positive and Gram-negative species [2].
| Evidence Dimension | Antimicrobial activity |
|---|---|
| Target Compound Data | No significant antimicrobial activity (tested against bacterial and fungal strains) |
| Comparator Or Baseline | 5-Nitro-2-furaldehyde derivatives: MIC 3.58 mg/L (E. coli, S. flexneri); broad-spectrum activity against Gram-positive and Gram-negative bacteria |
| Quantified Difference | Qualitative difference: active vs. inactive; MIC difference >10-fold (specific comparator MIC vs. target compound's lack of measurable activity) |
| Conditions | 5-Cyano-2-furaldehyde and derivatives tested against unspecified bacterial and fungal strains; 5-nitro-2-furaldehyde derivatives tested against E. coli, S. flexneri, S. aureus, M. tuberculosis in vitro and in vivo |
Why This Matters
This negative data provides critical negative selection guidance: 5-Formylfuran-2-carbonitrile should not be procured for antimicrobial drug discovery programs, preventing wasted research resources.
- [1] Nakao H, Fukushima M, Sugawara S. Syntheses and antimicrobial activities of 5-cyano-2-furaldehyde and its derivatives. Yakugaku Zasshi. 1973;93(11):1526-1529. View Source
- [2] ScienceDirect. The chemotherapeutic properties of 5-nitro-2-furaldehyde semicarbazone (Furacin). 2025. View Source
